4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide 4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17461255
InChI: InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12)
SMILES:
Molecular Formula: C8H7N3O3
Molecular Weight: 193.16 g/mol

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide

CAS No.:

Cat. No.: VC17461255

Molecular Formula: C8H7N3O3

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide -

Specification

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
IUPAC Name 4-methoxyfuro[3,2-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C8H7N3O3/c1-13-8-6-4(10-3-11-8)2-5(14-6)7(9)12/h2-3H,1H3,(H2,9,12)
Standard InChI Key BTJYJTWMNNKMMI-UHFFFAOYSA-N
Canonical SMILES COC1=NC=NC2=C1OC(=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methoxyfuro[3,2-d]pyrimidine-6-carboxamide belongs to the furopyrimidine family, characterized by a fused bicyclic system comprising a furan ring (oxygen-containing five-membered heterocycle) and a pyrimidine ring (six-membered diazine). The methoxy group (-OCH₃) occupies the 4-position of the pyrimidine ring, while the carboxamide (-CONH₂) functional group is attached at the 6-position . This arrangement creates distinct electronic environments that influence reactivity and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is C₉H₈N₃O₃, derived from the parent carboxylic acid (C₈H₆N₂O₄) via amidation . The molecular weight calculates to 218.19 g/mol, with a exact mass of 218.0564 Da.

Structural Validation

Nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS) data for the precursor carboxylic acid confirm the fused ring system:

  • ¹H NMR: Signals at δ 8.45 (s, 1H, pyrimidine H-2), 7.92 (d, 1H, furan H-5), and 3.95 (s, 3H, OCH₃) .

  • LCMS: [M+H]⁺ peak at m/z 195.1 for the carboxylic acid, shifting to m/z 194.1 upon decarboxylation .

Synthesis and Manufacturing

Synthetic Routes

The carboxamide derivative is typically synthesized via a two-step sequence from 4-methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid (CAS 1431412-19-9) :

Step 1: Acid Chloride Formation
The carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the acyl chloride intermediate.

Step 2: Amidation
Treatment with aqueous ammonia or ammonium hydroxide yields the carboxamide. Alternative methods employ carbodiimide coupling agents (e.g., EDC/HOBt) for higher purity .

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield (>85%) and reduce byproducts. Key parameters include:

  • Temperature: 0–5°C during chlorination; 25–30°C for amidation.

  • Solvent Systems: Dichloromethane (chlorination) followed by tetrahydrofuran/water biphasic amidation .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point228–230°C (decomposes)Differential Scanning Calorimetry
Solubility in Water2.1 mg/mL (25°C)Shake-flask method
LogP (Octanol-Water)1.45HPLC determination
pKa (Carboxamide)3.8 (acidic), 10.2 (basic)Potentiometric titration

Data derived from analogous furopyrimidine carboxamides .

Mechanism of Action

Enzyme Inhibition Dynamics

The compound’s planar fused ring system allows intercalation into enzyme active sites. Kinetic studies on related derivatives reveal mixed-type inhibition against cyclooxygenase-2 (COX-2), with Kᵢ = 0.8 µM . The carboxamide moiety stabilizes the enzyme-inhibitor complex via water-mediated hydrogen bonding .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a core structure for dual EGFR/COX-2 inhibitors to combat resistant cancers .

  • Prodrug Development: Carboxamide derivatives show enhanced metabolic stability compared to ester analogs .

Materials Science

Incorporation into metal-organic frameworks (MOFs) improves thermal stability (decomposition temperature >400°C) for catalytic applications .

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